Cas no 84257-83-0 (1H-Benzimidazol-2-amine, N-[(4-chlorophenyl)methylene]-)
![1H-Benzimidazol-2-amine, N-[(4-chlorophenyl)methylene]- structure](https://www.kuujia.com/scimg/cas/84257-83-0x500.png)
84257-83-0 structure
Product name:1H-Benzimidazol-2-amine, N-[(4-chlorophenyl)methylene]-
1H-Benzimidazol-2-amine, N-[(4-chlorophenyl)methylene]- Chemical and Physical Properties
Names and Identifiers
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- 1H-Benzimidazol-2-amine, N-[(4-chlorophenyl)methylene]-
- N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine
- DTXSID40635996
- 84257-83-0
- Oprea1_117481
-
- Inchi: InChI=1S/C14H10ClN3/c15-11-7-5-10(6-8-11)9-16-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18)
- InChI Key: HOGVXXDFKPDZFO-UHFFFAOYSA-N
- SMILES: C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=C(C=C3)Cl
Computed Properties
- Exact Mass: 255.0563250g/mol
- Monoisotopic Mass: 255.0563250g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 299
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 1
- XLogP3: 3.5
- Topological Polar Surface Area: 41Ų
1H-Benzimidazol-2-amine, N-[(4-chlorophenyl)methylene]- Related Literature
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Yichao Gu,Xueliang Sun,Bin Wan,Zhuoer Lu,Yanghui Zhang Chem. Commun., 2020,56, 10942-10945
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Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
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